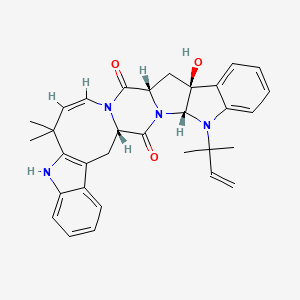

Okaramine N

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Okaramine N is a natural product found in Penicillium simplicissimum with data available.

科学的研究の応用

Insecticidal Activity

Okaramine N exhibits significant insecticidal properties, primarily through its action on GluCls, which are critical components of the nervous systems in insects. Research indicates that this compound activates these channels, leading to increased chloride ion influx and subsequent neuronal hyperpolarization, which can result in paralysis and death of the insect.

- Mechanism of Action : this compound's mechanism involves selective activation of GluCls over human GABA receptors, suggesting a potential for safer pest control formulations that minimize toxicity to non-target species, including humans .

- Structure-Activity Relationship : Studies have shown that specific structural features of this compound contribute to its insecticidal efficacy. For instance, the presence of azocine and azetidine rings is crucial for its biological activity. These findings are supported by structure-activity relationship studies that correlate specific molecular modifications with enhanced insecticidal performance .

Biosynthesis and Genetic Regulation

The biosynthesis of this compound involves complex metabolic pathways within the producing fungi. Recent genomic studies have identified key genes responsible for the regulation of Okaramine production in Penicillium species.

- Regulatory Genes : Research has pinpointed several transcription factors and metabolic genes that influence the yield and composition of this compound during fermentation processes. Understanding these regulatory mechanisms could lead to improved yields and more efficient extraction methods .

- Biosynthetic Pathways : Gene knockout experiments have revealed alternative biosynthetic routes that could be leveraged to create novel derivatives of this compound with potentially enhanced insecticidal properties .

Potential Applications in Agriculture

Given its selective action against pest species, this compound presents a promising avenue for developing new insecticides that are less harmful to beneficial insects and human health.

- Crop Protection : The unique mechanism by which this compound operates allows for targeted pest management strategies that could reduce reliance on broad-spectrum insecticides. This specificity is vital for sustainable agricultural practices .

- Integration with Other Biocontrol Methods : The use of this compound could be combined with other biopesticides or integrated pest management (IPM) strategies to enhance overall effectiveness while minimizing environmental impact .

Table 1: Summary of Key Research Findings on this compound

| Study | Findings | Implications |

|---|---|---|

| Nature Communications (2015) | Identified selective activation of GluCl by Okaramine B | Provides insight into insecticidal mechanisms |

| PubMed (2018) | Structure-activity relationship studies reveal critical structural features | Guides future synthetic modifications for enhanced efficacy |

| ACS Chemical Biology (2020) | Biosynthetic regulation identified through genomic analysis | Aids in optimizing production methods for agricultural applications |

化学反応の分析

Key Synthetic Pathway and Reaction Steps

The enantioselective total synthesis of okaramine N (1) proceeds through intermediates 2–7 , with Pd(II)-mediated cyclization and retroene reactions as critical steps .

Pd(II)-Mediated Cyclization

This step forms the indoloazacine core, essential for the heptacyclic framework. The Pd(II) catalyst facilitates intramolecular C–N bond formation, enabling regioselective cyclization .

Retroene Reaction

The thermal retroene reaction eliminates a prenyl group, generating the final azocine ring system. This step is pivotal for establishing the compound’s stereochemistry .

Reaction Optimization Data

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Intermediate |

|---|---|---|---|---|

| 1 | Amide coupling | Fmoc activation | 70 | 4 |

| 2 | Pd(II) cyclization | Pd(OAc)₂, DMF, 80°C | 44 | 5 |

| 3 | Deprotection/cyclization | TFA, CH₂Cl₂ | 95 | 6 |

| 4 | Ene reaction/photooxidation | N-methyltriazolinedione, hv | 70* | 7 → 1 |

Stereochemical Control

-

Chiral Centers : Introduced via (S)-tryptophan methyl ester (2) and retained through Pd(II)-mediated cyclization .

-

Photooxidation Selectivity : Ensures functionalization of the tert-prenylated indole without disrupting the diketopiperazine core .

Challenges and Innovations

-

Regioselectivity : Achieved through steric and electronic effects in Pd(II) catalysis .

-

Azocine Formation : The retroene reaction avoids harsh conditions, preserving labile functional groups .

This synthesis highlights the strategic use of transition-metal catalysis and oxidative transformations to construct this compound’s complex architecture. The methodology offers a template for synthesizing related bis-indole alkaloids .

特性

分子式 |

C32H34N4O3 |

|---|---|

分子量 |

522.6 g/mol |

IUPAC名 |

(1S,4R,12S,14S,17Z)-12-hydroxy-19,19-dimethyl-5-(2-methylbut-3-en-2-yl)-3,5,16,21-tetrazaheptacyclo[14.13.0.03,14.04,12.06,11.020,28.022,27]nonacosa-6,8,10,17,20(28),22,24,26-octaene-2,15-dione |

InChI |

InChI=1S/C32H34N4O3/c1-6-31(4,5)36-23-14-10-8-12-21(23)32(39)18-25-27(37)34-16-15-30(2,3)26-20(19-11-7-9-13-22(19)33-26)17-24(34)28(38)35(25)29(32)36/h6-16,24-25,29,33,39H,1,17-18H2,2-5H3/b16-15-/t24-,25-,29-,32-/m0/s1 |

InChIキー |

DRFHLOQDCWUMLI-HTLHSIKDSA-N |

異性体SMILES |

CC1(/C=C\N2[C@@H](CC3=C1NC4=CC=CC=C34)C(=O)N5[C@H](C2=O)C[C@]6([C@@H]5N(C7=CC=CC=C76)C(C)(C)C=C)O)C |

正規SMILES |

CC1(C=CN2C(CC3=C1NC4=CC=CC=C34)C(=O)N5C(C2=O)CC6(C5N(C7=CC=CC=C76)C(C)(C)C=C)O)C |

同義語 |

okaramine N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。